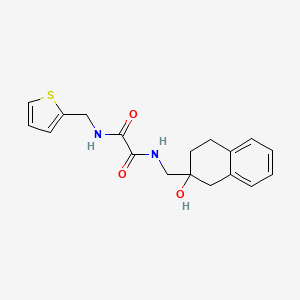![molecular formula C10H11F3N2O B2917017 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2197891-99-7](/img/structure/B2917017.png)
2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the introduction of the trifluoromethyl group onto the pyridine ring and subsequent cyclization to form the cyclobutan-1-ol moiety. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Notably, the methanesulfonate derivative has been utilized in some synthetic protocols .
Molecular Structure Analysis
The molecular formula C6H5F3N2 hints at its composition. The trifluoromethyl group, pyridine ring, and cyclobutan-1-ol backbone contribute to its three-dimensional arrangement. The hydroxy group at the cyclobutan-1-ol position adds further complexity .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Biological Activity
- Synthesis of Polyhydroxyalkylpyrrolidines : Enantiomeric polyhydroxyalkylpyrrolidines have been synthesized via 1,3-dipolar cycloaddition reactions, involving compounds with similar structural motifs to 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol. These molecules have been evaluated as inhibitors of β-galactofuranosidase, though they showed no significant inhibitory activity at concentrations ranging from 0.1-1.6 mM (Oliveira Udry et al., 2016).
Photorepair of DNA
- DNA Photolyase Activity : The role of cyclobutane pyrimidine dimers in DNA damage by UV radiation and their repair by DNA photolyase has been a significant area of study. Photolyase enzymes utilize visible light energy to cleave the cyclobutane ring, highlighting the importance of understanding the structural and functional dynamics of cyclobutane-containing compounds in biological systems (Sancar, 1994).
Organic Synthesis and Material Science
- Gold-Catalyzed Cycloisomerizations : The gold-catalyzed cycloisomerization of 1,6-ene-ynamides leading to cyclobutanones demonstrates the versatility of cyclobutane-containing compounds in organic synthesis, offering pathways to novel organic materials with diverse structural features (Couty et al., 2009).
Chemical Reactions and Mechanistic Studies
Synthetic and Mechanistic Studies : Investigations into the reactions of triazines with cyclobutanone, leading to cyclopenta[b]pyrroles, illustrate the chemical reactivity of cyclobutanone derivatives and their potential in synthesizing complex heterocyclic structures (Ye et al., 2010).
Uncatalyzed Reactions for Synthesis of Cyclobutenes : The study on uncatalyzed reactions of alkynes with 1,2-dipoles to synthesize substituted cyclobutenes at room temperature underscores the importance of cyclobutane derivatives in facilitating metal-free synthetic protocols (Alcaide et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[6-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(15-8)14-6-4-5-7(6)16/h1-3,6-7,16H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVVXFORXOYZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC(=N2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)


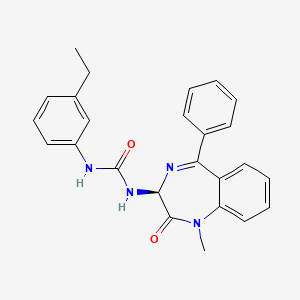
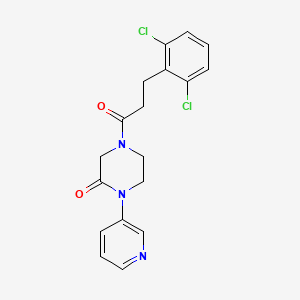
![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)
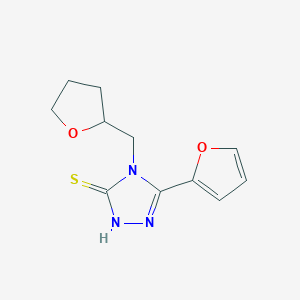
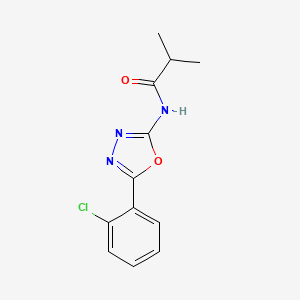


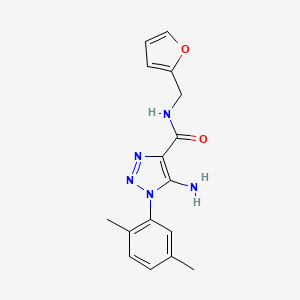
![5-(4-Chlorophenyl)-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916955.png)
